molecular formula C20H25FN2O3S B245564 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine

1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine

Cat. No. B245564
M. Wt: 392.5 g/mol
InChI Key: BNUZSUITRUNUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has been identified as a promising therapeutic target for the treatment of various types of cancer. It was first synthesized by Takeda Pharmaceuticals and has since been extensively studied for its potential use in cancer therapy.

Mechanism of Action

1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine exerts its anti-tumor effects by inhibiting the activity of several key signaling pathways that are involved in the growth and proliferation of cancer cells. Specifically, it targets the PI3K/AKT/mTOR and NF-κB pathways, which are known to play a critical role in the development and progression of cancer. By inhibiting these pathways, 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is able to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Biochemical and Physiological Effects:
1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of key oncogenes. Additionally, 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has been shown to modulate the activity of various immune cells, including T cells and natural killer cells, which may play a role in its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is its potent anti-tumor activity against a wide range of cancer cell lines. Additionally, it has been shown to be effective against cancer cells that are resistant to other targeted therapies. However, one limitation of 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine is its potential toxicity, particularly in the context of long-term use. Further studies are needed to fully elucidate the safety profile of 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine and to determine the optimal dosing regimen for its use in cancer therapy.

Future Directions

There are several potential future directions for the development of 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine as a therapeutic agent for the treatment of cancer. One area of research is the identification of biomarkers that can predict response to 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine therapy. Additionally, there is ongoing research into the development of combination therapies that can enhance the anti-tumor effects of 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine. Finally, there is interest in exploring the potential use of 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

The synthesis of 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine involves a multi-step process that includes the reaction of 1,2-dimethylbenzene with 4-(3-ethoxy-4-fluorophenylsulfonyl)piperazine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential use as a therapeutic agent in the treatment of various types of cancer. It has been shown to inhibit the activity of several key signaling pathways that are involved in the growth and proliferation of cancer cells, including the PI3K/AKT/mTOR and NF-κB pathways. In preclinical studies, 1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has demonstrated potent anti-tumor activity against a wide range of cancer cell lines, including those that are resistant to other targeted therapies.

properties

Molecular Formula

C20H25FN2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-4-(3-ethoxy-4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C20H25FN2O3S/c1-4-26-20-14-17(8-9-18(20)21)27(24,25)23-12-10-22(11-13-23)19-7-5-6-15(2)16(19)3/h5-9,14H,4,10-13H2,1-3H3

InChI Key

BNUZSUITRUNUHA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C)F

Origin of Product

United States

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